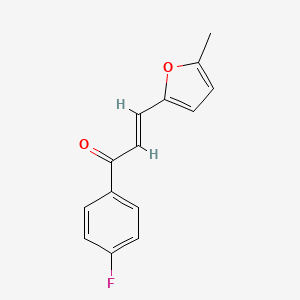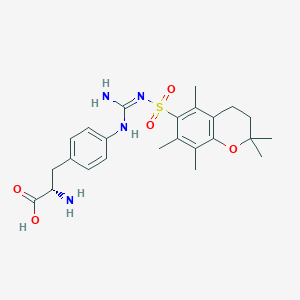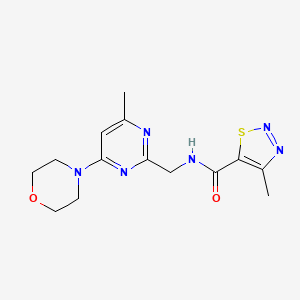
4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N6O2S and its molecular weight is 334.4. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Heterocyclic Compound Synthesis : This compound belongs to a class of molecules that have been synthesized for their potential biological activities. For instance, derivatives of morpholine and thienopyrimidin have been investigated for their tumor necrosis factor alpha inhibition and nitric oxide production properties, showcasing their relevance in anti-inflammatory and potentially antitumor applications (H. Lei et al., 2017).
Pharmacological Interest : Some compounds, similar in structure, have been explored for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential applications in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Imaging Agents for Parkinson's Disease : Certain pyrimidin-2-yl)methyl derivatives have been synthesized as potential PET imaging agents for investigating LRRK2 enzyme activity in Parkinson's disease, highlighting their utility in neurological research and diagnostics (Min Wang et al., 2017).
Anti-Hyperglycemic Activity : Research on carboximidamides derived from cyanamides linked with the pyrimidine moiety, including compounds with morpholine groups, has shown significant anti-hyperglycemic activity, suggesting potential applications in diabetes treatment (A. Moustafa et al., 2021).
Antimicrobial Activity : Novel compounds containing morpholine and pyrimidine structures have been synthesized and evaluated for their antimicrobial properties, indicating their potential as leads for developing new antimicrobial agents (K. Devarasetty et al., 2019).
properties
IUPAC Name |
4-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-9-7-12(20-3-5-22-6-4-20)17-11(16-9)8-15-14(21)13-10(2)18-19-23-13/h7H,3-6,8H2,1-2H3,(H,15,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRUXQHLHIRWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(N=NS2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)
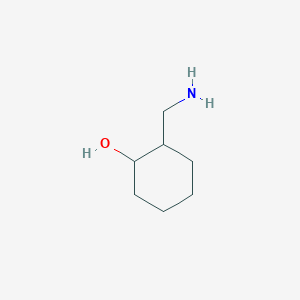
![2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2408113.png)
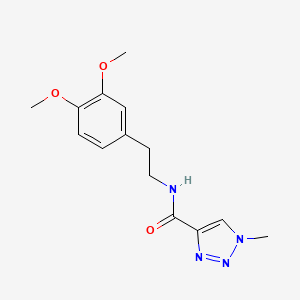
![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
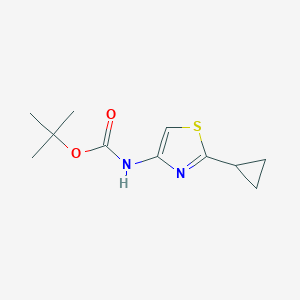
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)
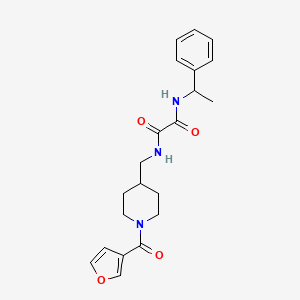
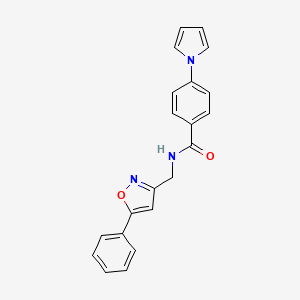
![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)
![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)
![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)
